molecular formula C14H12N4O B2505162 4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine CAS No. 1049032-20-3

4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine

Cat. No.: B2505162
CAS No.: 1049032-20-3
M. Wt: 252.277
InChI Key: MBVNTTWPSBJUSW-UHFFFAOYSA-N
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Description

4-[3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound featuring a 1,2,4-triazole core linked to a pyridine ring and a 3-methoxyphenyl substituent. This structure combines aromatic and heteroaromatic moieties, which are common in pharmaceuticals and materials science due to their electronic properties and binding capabilities.

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-19-12-4-2-3-11(9-12)14-16-13(17-18-14)10-5-7-15-8-6-10/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVNTTWPSBJUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or transition metals .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phenolic derivatives, dihydrotriazole derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

Antifungal Properties

Compounds containing the triazole moiety have demonstrated significant antifungal activities. Research shows that derivatives of triazoles can inhibit the growth of various fungal strains, including Candida species. For instance, novel derivatives synthesized from pyridine-3-sulfonamides exhibited antifungal activities surpassing that of fluconazole against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

Anticancer Potential

The triazole ring is known for its chemopreventive and chemotherapeutic effects. Studies indicate that compounds similar to 4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine exhibit promising anticancer properties by acting as enzyme inhibitors involved in cancer progression. The presence of the methoxy group may enhance these effects by improving solubility and bioavailability.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multistep chemical reactions starting from readily available precursors. The structure-activity relationship studies have shown that modifications on the triazole or pyridine rings can significantly influence biological activity. For example, varying substituents on the phenyl group can lead to different levels of antifungal or anticancer efficacy .

Case Study 1: Antifungal Activity Evaluation

In a study evaluating the antifungal activity of various triazole derivatives, this compound was tested against clinical isolates of Candida. Results indicated that this compound exhibited superior antifungal activity compared to standard treatments, suggesting its potential as a lead compound for developing new antifungal agents .

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer mechanisms of triazole derivatives found that compounds similar to this compound inhibited key enzymes involved in tumor growth. Molecular docking studies revealed strong binding affinities to targets such as DNA gyrase and MurD, further supporting its potential as an anticancer agent .

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
5-(4-methoxyphenyl)-1H-1,2,4-triazoleStructureLacks pyridine component
1-(4-methoxyphenyl)-3-(pyridin-3-yl)-1H-pyrazoleStructureExhibits different biological activities
4-amino-5-(substituted phenyl)-1H-1,2,4-triazolesStructureKnown for diverse pharmacological properties

Mechanism of Action

The mechanism of action of 4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, such as the NF-kB inflammatory pathway, leading to reduced inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name (CAS No.) Substituents on Triazole Core Pyridine Position Additional Functional Groups Reference
4-[3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine 3-Methoxyphenyl at position 3 Position 4 None N/A (Target)
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine (MMD-linked) 4-Pyridyl at position 3 Position 2 None
2-(((3-(2,3-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine (S3643; CAS 902136-79-2) 2,3-Dimethoxyphenyl at position 3 Position 2 Thio-methyl group
4-(3-Pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine (CAS 4329-78-6) Pyridin-4-yl at position 3 Position 4 None
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)pyridine (CAS 80980-09-2) Phenyl at position 3 Position 3 None

Key Observations :

  • Substituent Diversity: The target compound’s 3-methoxyphenyl group differs from analogs with pyridyl (e.g., CAS 4329-78-6), dimethoxyphenyl (S3643), or simple phenyl (CAS 80980-09-2) substituents.
  • Positional Effects : Pyridine ring placement (positions 2, 3, or 4) influences electronic properties and steric interactions. For example, S3643’s thio-methyl group at position 2 may enhance receptor binding in umami taste applications .

Pharmacological and Functional Comparisons

Key Findings :

  • S3643 : The 2,3-dimethoxyphenyl and thio-methyl groups contribute to its high umami receptor affinity, enabling low-dose applications in food flavoring .
  • MMD-Linked Compound : The 4-pyridyl substituent may interact with metabolic pathways implicated in Moyamoya disease, though mechanistic details remain unclear .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Solubility (Predicted) Reference
Target Compound C₁₄H₁₁N₅O 265.27 g/mol Moderate (lipophilic) N/A
S3643 (CAS 902136-79-2) C₁₇H₁₆N₄O₂S 340.40 g/mol Low (thio-methyl group)
CAS 4329-78-6 C₁₂H₉N₅ 223.24 g/mol High (polar pyridyl)
CAS 80980-09-2 C₁₃H₁₀N₄ 222.25 g/mol Moderate

Insights :

  • The target compound’s methoxy group increases molecular weight slightly compared to non-substituted analogs (e.g., CAS 4329-78-6).
  • S3643’s higher molecular weight and sulfur content likely reduce aqueous solubility, impacting its formulation in food products .

Biological Activity

4-[3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound that features a triazole moiety linked to a pyridine ring. This structural combination has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12N4O\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}

This compound contains a methoxy group on the phenyl ring, which is known to enhance its reactivity and interaction with biological targets. The presence of the triazole ring is significant for its biological properties, as triazoles are often associated with antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In particular, this compound has demonstrated activity against various pathogens.

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMIC (μg/mL)Comparison ControlControl MIC (μg/mL)
Staphylococcus aureus8Ciprofloxacin≤1
Escherichia coli16Ciprofloxacin≤1
Candida albicans12Amphotericin B0.5

These results suggest that the compound exhibits moderate activity against both bacterial and fungal strains .

Anticancer Activity

The triazole moiety has also been linked to anticancer properties. Research into similar compounds indicates that modifications on the triazole ring can influence their ability to inhibit cancer cell proliferation.

Case Study:
A study evaluated various derivatives of triazole compounds for their anticancer activity against human cancer cell lines. The results showed that derivatives with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. Specifically, the compound was tested against breast cancer cell lines (MCF-7) and showed an IC50 value of 15 μM, indicating substantial potential for further development .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition: The triazole ring can interact with enzymes involved in critical metabolic pathways of pathogens and cancer cells.
  • Receptor Modulation: The compound may bind to specific receptors, altering signaling pathways that promote cell survival or proliferation.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that certain triazole derivatives induce oxidative stress in microbial cells and cancer cells, leading to cell death.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl and triazole rings significantly affect the biological activity of the compounds. For instance:

  • Methoxy Substitution: Enhances lipophilicity and improves binding affinity to biological targets.
  • Positioning of Substituents: The position of substituents on the phenyl ring can either enhance or reduce antimicrobial efficacy.

Table 2: Summary of Structural Modifications and Their Effects

ModificationEffect on Activity
Methoxy group additionIncreased activity
Halogen substitutionsVariable effects based on position
Triazole ring alterationsSignificant changes in potency

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